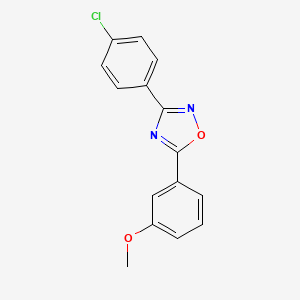
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile, also known as BDPA, is a synthetic compound that has gained attention in the scientific community due to its unique properties. It is a derivative of stilbene and has a wide range of potential applications in various fields, including medicinal chemistry, material science, and electronics.
作用機序
The mechanism of action of 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. In particular, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to interact with viral proteins, thereby inhibiting viral replication.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus. In animal studies, 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile has been found to have neuroprotective effects and to improve cognitive function in mice with Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile in lab experiments is its versatility. It can be easily synthesized and modified to suit various experimental needs. Additionally, it has a wide range of potential applications in various fields, making it a valuable tool for researchers. However, one of the limitations of using 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile is its potential toxicity. It has been shown to be toxic to certain cell lines at high concentrations, and its long-term effects on human health are not fully understood.
将来の方向性
There are many potential future directions for research on 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and to develop more potent and selective analogs for the treatment of cancer and viral infections. In material science, 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile could be further explored as a building block for the synthesis of novel organic materials with unique properties. In electronics, 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile could be used to develop more efficient and stable organic semiconductors for the fabrication of OLEDs and OFETs. Overall, the potential applications of 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile are vast, and further research is needed to fully explore its potential.
合成法
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile can be synthesized through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The most commonly used method for synthesizing 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid with acrylonitrile in the presence of a palladium catalyst.
科学的研究の応用
2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to have anticancer and antiviral properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease. In material science, 2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)acrylonitrile has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers. In electronics, it has been used as a dopant in organic semiconductors for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
特性
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c1-20-16-8-3-12(10-17(16)21-2)9-14(11-19)13-4-6-15(18)7-5-13/h3-10H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVUXLVFWPISNB-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)

![4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)




![2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylamide](/img/structure/B5775833.png)
![3-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5775839.png)
![N'-{[2-(4-chloro-2-methylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5775843.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-1-propanone oxime](/img/structure/B5775859.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5775862.png)